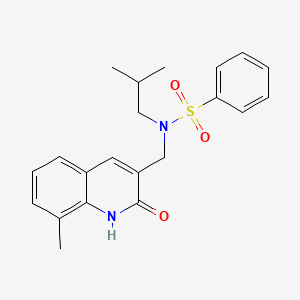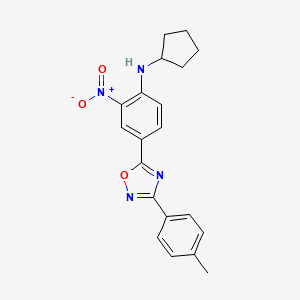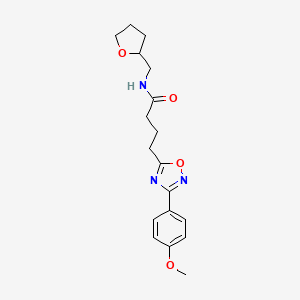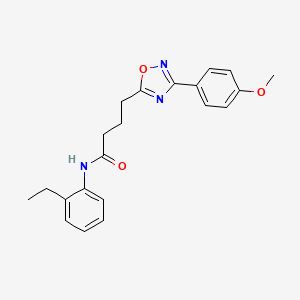
N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. It has also been proposed that this compound may interact with ion channels and receptors in the nervous system, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to possess antimicrobial activity against a range of bacteria and fungi. In addition, this compound has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its diverse range of biological activities, which makes it a promising candidate for further research in various fields. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to explore the potential use of this compound as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be achieved through a multi-step process. The first step involves the condensation of 2-ethylbenzoic acid with hydrazine hydrate to obtain 2-ethylbenzohydrazide. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the corresponding hydrazone. The final step involves the cyclization of the hydrazone with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in medicine and biology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and anticonvulsant properties. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-15-7-4-5-8-18(15)22-19(25)9-6-10-20-23-21(24-27-20)16-11-13-17(26-2)14-12-16/h4-5,7-8,11-14H,3,6,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRWSYDIJREXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

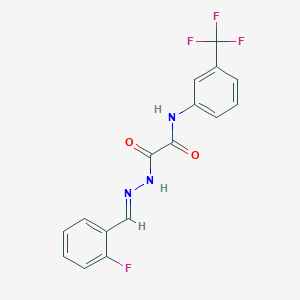
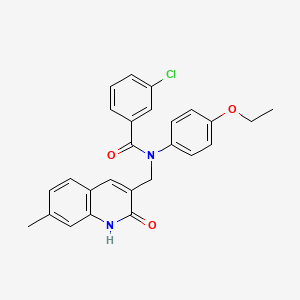


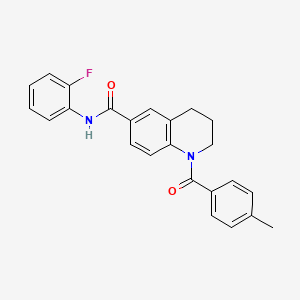
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)
